molecular formula C16H12Br2N2O4S B13937882 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530138-44-4

2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13937882
CAS No.: 530138-44-4
M. Wt: 488.2 g/mol
InChI Key: LXCWVINUNNHVAW-UHFFFAOYSA-N
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Description

2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C16H12Br2N2O4S It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and carbamothioylamino groups

Preparation Methods

The synthesis of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the carbamothioylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:

    3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the methoxy and carbamothioylamino groups, making it less versatile in chemical reactions.

    3,5-Dibromo-2-ethoxybenzoic acid: The ethoxy group provides different chemical properties compared to the methoxy group.

    3,5-Dibromo-2-methoxybenzoic acid:

Properties

CAS No.

530138-44-4

Molecular Formula

C16H12Br2N2O4S

Molecular Weight

488.2 g/mol

IUPAC Name

2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Br2N2O4S/c1-24-13-10(6-8(17)7-11(13)18)14(21)20-16(25)19-12-5-3-2-4-9(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)

InChI Key

LXCWVINUNNHVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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